molecular formula C6H9ClFN3O B1497434 ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one CAS No. 188416-27-5

ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one

Cat. No.: B1497434
CAS No.: 188416-27-5
M. Wt: 193.61 g/mol
InChI Key: SRHMZIBWCLNYMC-UHFFFAOYSA-N
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Description

Ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one is a pyrimidinone derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-one core with chlorine, fluorine, and ethyl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted ureas or amidines under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the ethyl group to an ethyl ester or carboxylic acid.

  • Reduction: Reduction of the pyrimidinone ring to form a pyrimidinamine derivative.

  • Substitution: Replacement of the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions using various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Ethyl esters or carboxylic acids from oxidation.

  • Pyrimidinamine derivatives from reduction.

  • Substituted pyrimidinones from nucleophilic substitution.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one may be used to study enzyme inhibition or as a probe to investigate cellular processes.

Medicine: This compound has potential medicinal applications, such as in the development of antiviral or anticancer agents. Its structural features may allow it to interact with specific biological targets.

Industry: In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one

  • 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-amine

  • 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-ol

Uniqueness: Compared to similar compounds, ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one has distinct chemical properties due to its specific substituents. These differences can influence its reactivity, stability, and biological activity, making it unique in its applications.

Properties

IUPAC Name

azane;2-chloro-4-ethyl-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O.H3N/c1-2-3-4(8)5(11)10-6(7)9-3;/h2H2,1H3,(H,9,10,11);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHMZIBWCLNYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)Cl)F.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657728
Record name 2-Chloro-6-ethyl-5-fluoropyrimidin-4(1H)-one--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188416-27-5
Record name 4(1H)-Pyrimidinone, 2-chloro-6-ethyl-5-fluoro-, monoammonium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188416-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-ethyl-5-fluoropyrimidin-4(1H)-one--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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